molecular formula C18H17N3O2S B2861076 N-(4-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-23-1

N-(4-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2861076
CAS No.: 688335-23-1
M. Wt: 339.41
InChI Key: RHLQPXIFLHNHOR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a thioacetamide backbone linked to a phenyl-substituted imidazole moiety and a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-9-7-14(8-10-16)20-17(22)13-24-18-19-11-12-21(18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLQPXIFLHNHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a thioether linkage, and a methoxy-substituted phenyl group. Its molecular formula is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a CAS number of 688335-23-1. The structural elements contribute to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole rings, such as this compound, exhibit various biological activities:

  • Anticancer Activity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
  • Antibacterial Properties : Imidazole-containing compounds have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antiviral Effects : Certain imidazole derivatives have been evaluated for their potential as antiviral agents, particularly against HIV and other viral pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions with proteins, potentially modulating their activity.

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells through modulation of signaling pathways
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on HIV reverse transcriptase
Enzyme InhibitionPotential inhibition of enzymes involved in metabolic pathways

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
  • Antibacterial Testing : In vitro assays demonstrated that the compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antiviral Studies : Research focused on the inhibition of HIV replication showed that the compound could reduce viral load significantly in treated cell cultures, suggesting its potential as a candidate for further development in antiviral therapies.

Comparison with Similar Compounds

2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9m)

  • Structure: Incorporates a benzoimidazole-quinoline hybrid core with a 4-methoxyphenyl acetamide chain.
  • Synthesis : Achieved in 93% yield via nucleophilic substitution, indicating efficient coupling under mild conditions .
  • Properties : Melting point = 191–193°C; IR spectra confirm NH (3278–3414 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups .

N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide

  • Structure: Features a nitro-substituted benzimidazole and a chlorophenoxy group.
  • Biological Relevance : Nitro groups are often associated with enhanced antimicrobial or antiparasitic activity, suggesting possible divergent applications from the methoxy-substituted analog .

Heterocyclic Variants with Thiazole/Triazole Moieties

Compound 9e

  • Structure: Contains a triazole-thiazole hybrid and a benzodiazole-phenoxymethyl group.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a complex heterocyclic system .
  • Properties : Lower solubility predicted due to increased molecular rigidity compared to the target compound’s simpler imidazole core .

2-((1-Methyl-1H-imidazol-2-yl)thio)-N-[4-(2-phenyldiazenyl)phenyl]acetamide

  • Structure : Includes a diazenylphenyl substituent.

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and may improve membrane permeability, as seen in 9m and the target compound .
  • Heterocyclic Extensions (e.g., Quinoline, Triazole): Influence binding modes; quinoline in 9m likely enhances hydrophobic interactions, while triazoles in 9e may facilitate hydrogen bonding .

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